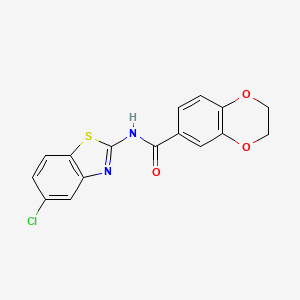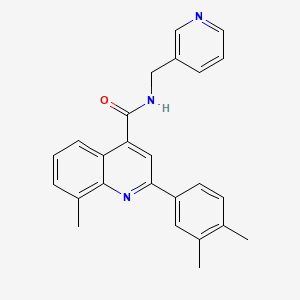
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, including Friedländer synthesis, which is utilized for preparing carboxamides with significant cytotoxicity (Chen et al., 2000). Another method involves cyclocondensation reactions leading to regioselective synthesis of quinoline derivatives (Orlov & Sidorenko, 2012).
Molecular Structure Analysis
The molecular structure and supramolecular assemblies of similar quinoline derivatives have been explored, revealing interactions like hydrogen bonding and pi-pi stacking which contribute to their solid-state arrangements (Portilla et al., 2005). These interactions are crucial for understanding the chemical behavior and potential bioactivity of such compounds.
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives include cyclocondensation and domino reactions that yield heterocyclic compounds with potential antioxidant, anticancer, and fluorescent properties (Sheikhi-Mohammareh et al., 2023). Such reactions underscore the versatility and reactivity of quinoline-based compounds in synthesizing bioactive molecules.
Physical Properties Analysis
The synthesis and characterization of similar compounds, like pyrazolo[3,4-b]quinolines, involve elucidating their physical properties through spectral and analytical methods, which are crucial for confirming their molecular structure and potential applications (Ghotekar et al., 2010).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are often explored through their biological activities, including antimicrobial, antioxidant, and cytotoxic effects. For instance, some quinoline derivatives have demonstrated potent cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003).
Aplicaciones Científicas De Investigación
Chemistry and Synthesis
- The compound's chemistry is closely related to the study of 1,4-diazaphenothiazine, with research exploring the synthesis and reactions of similar compounds, providing insights into its structural and chemical properties (Carter & Chesseman, 1977).
Cytotoxicity and Antitumor Properties
- Substituted indeno[1,2-b]quinoline-6-carboxamides, [1]benzothieno[3,2-b]quinoline-4-carboxamides, and 10H-quindoline-4-carboxamides were synthesized and evaluated for their cytotoxicity in various cell lines. Small lipophilic substituents in the non-carboxamide ring significantly increased cytotoxic potency, suggesting potential antitumor applications (Chen et al., 2000).
- A study on carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic properties against murine and human leukemia cell lines, indicating potential use in cancer treatment (Deady et al., 2003).
Pharmacological Assessment
- Pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives were synthesized and assessed pharmacologically. The study found that these compounds are inhibitors of Electrophorus electricus acetylcholinesterase, with potential implications for neurological disorders (Silva et al., 2011).
Antimicrobial Activity
- The synthesis and in vitro antimicrobial screening of some novel series of compounds integrated with quinoline, pyrazole, and benzofuran moieties were examined, highlighting potential applications in combating bacterial infections (Idrees et al., 2020).
Optical Applications
- A study on the design, fabrication, and optical characterizations of pyrimidine fused quinolone carboxylate moiety for photodiode applications demonstrated unique optical behaviors, suggesting its use in organic photodiodes (Elkanzi et al., 2020).
Propiedades
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-ethylpyrazol-4-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5OS/c1-3-30-14-16(13-27-30)22-11-19(17-6-4-5-7-21(17)28-22)24(31)29-25-20(12-26)18-9-8-15(2)10-23(18)32-25/h4-7,11,13-15H,3,8-10H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGHOXLBRYRLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CC(CC5)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)
![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)
![2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4584860.png)
![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)
![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-propylglycinamide](/img/structure/B4584890.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)

![4-(4-tert-butylbenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4584906.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)
![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)